molecular formula C5H10O3 B13828123 2-Propanone, 1-(2-hydroxyethoxy)-

2-Propanone, 1-(2-hydroxyethoxy)-

Katalognummer: B13828123
Molekulargewicht: 118.13 g/mol
InChI-Schlüssel: WUIPYXYXHSVAIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propanone,1-(2-hydroxyethoxy)-(9ci) is a chemical compound with the molecular formula C12H16O4. It is known for its unique structure, which includes a propanone group and a hydroxyethoxy group. This compound is used in various scientific and industrial applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone,1-(2-hydroxyethoxy)-(9ci) typically involves the reaction of propanone with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the hydroxyethoxy group.

Industrial Production Methods

In industrial settings, the production of 2-Propanone,1-(2-hydroxyethoxy)-(9ci) is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propanone,1-(2-hydroxyethoxy)-(9ci) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids.

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

2-Propanone,1-(2-hydroxyethoxy)-(9ci) is utilized in several scientific research fields:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is used in biochemical assays and as a reagent in enzymatic reactions.

    Medicine: It is investigated for its potential therapeutic properties and as a building block in drug synthesis.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Propanone,1-(2-hydroxyethoxy)-(9ci) involves its interaction with specific molecular targets. The hydroxyethoxy group allows the compound to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activity and alter cellular pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Propanone, 1-hydroxy-:

    2-Hydroxy-1-(4-hydroxyethoxy)phenyl)-2-methyl-1-propanone: This compound has a similar hydroxyethoxy group but differs in its overall structure.

Uniqueness

2-Propanone,1-(2-hydroxyethoxy)-(9ci) is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various applications, from chemical synthesis to biomedical research.

Eigenschaften

Molekularformel

C5H10O3

Molekulargewicht

118.13 g/mol

IUPAC-Name

1-(2-hydroxyethoxy)propan-2-one

InChI

InChI=1S/C5H10O3/c1-5(7)4-8-3-2-6/h6H,2-4H2,1H3

InChI-Schlüssel

WUIPYXYXHSVAIP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)COCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.